

# Commercial Availability & Strategic Utilization of 3-(Chloromethyl)-5-nitropyridine

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## Compound of Interest

Compound Name: 3-(Chloromethyl)-5-nitropyridine

Cat. No.: B13113653

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## Executive Summary

In the high-stakes landscape of medicinal chemistry, **3-(Chloromethyl)-5-nitropyridine** (CAS 22353-33-9) represents a high-value, yet operationally challenging building block. While commercially available, its supply chain is frequently disrupted by its inherent chemical instability and hazardous handling profile.

This guide addresses the "Make vs. Buy" dilemma faced by drug development teams. It provides a technical analysis of the commercial landscape, validates quality control protocols for procured batches, and outlines a robust in-house synthesis contingency for when commercial lead times threaten project timelines.

## Chemical Profile & Significance[1]

The **3-(chloromethyl)-5-nitropyridine** scaffold acts as a "warhead" for introducing the electron-deficient 5-nitropyridine moiety—a bioisostere often used to modulate metabolic stability and  $\pi$ -stacking interactions in active pharmaceutical ingredients (APIs).

Property	Specification
IUPAC Name	3-(Chloromethyl)-5-nitropyridine
CAS Number	22353-33-9
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	172.57 g/mol
Physical State	Low-melting solid / Oil (purity dependent)
Reactivity Class	Electrophilic Alkylating Agent (Lachrymator)
Storage	-20°C, Inert Atmosphere (Argon/Nitrogen)

## Structural Utility

The chloromethyl group serves as a highly reactive electrophile, enabling rapid

coupling with amines, thiols, and alkoxides. The nitro group at the 5-position exerts a strong electron-withdrawing effect (

), deactivating the pyridine ring toward electrophilic attack but activating the chloromethyl group, making it significantly more prone to hydrolysis than its non-nitro analogs.

## Commercial Landscape Analysis

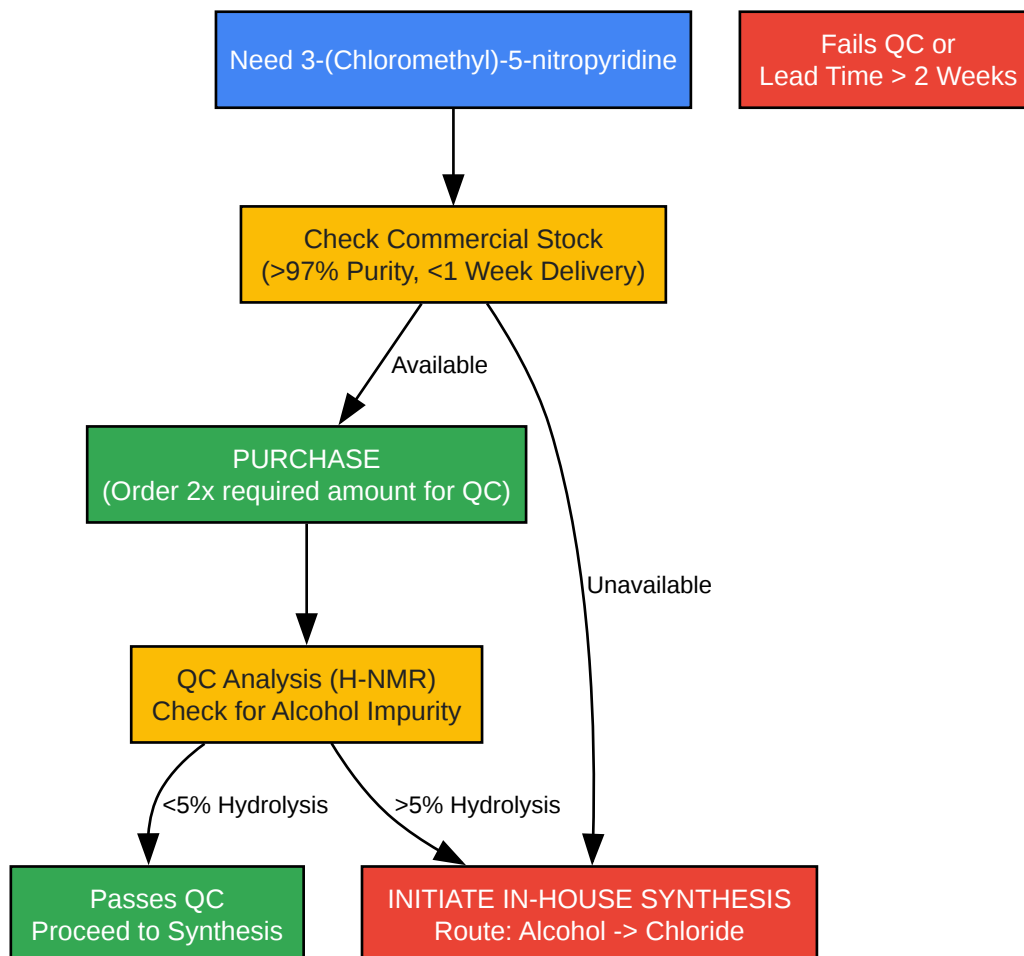
### Supply Chain Volatility

While major catalog suppliers (e.g., Sigma-Aldrich, Enamine, Combi-Blocks) list this compound, "In Stock" status is often misleading.

- **Batch Degradation:** Commercial stocks frequently degrade into (5-nitropyridin-3-yl)methanol (hydrolysis product) during storage.
- **Purity Grades:** Typically listed at 95% or 97%. For late-stage functionalization, <95% purity often necessitates re-purification, which is hazardous due to the compound's vesicant nature.
- **Lead Times:** Custom synthesis requests often quote 4–6 weeks, creating bottlenecks.

## The "Make vs. Buy" Decision Matrix

The following decision logic is recommended for project managers to maintain timeline integrity.



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Figure 1: Strategic decision matrix for sourcing unstable chloromethyl pyridine building blocks.

## Quality Control & Validation Protocols

Trustworthiness Directive: Never assume a commercial batch is pure. The electron-deficient nature of the ring accelerates hydrolysis upon exposure to atmospheric moisture.

### Protocol: Purity Assessment via $^1\text{H}$ NMR

Objective: Quantify the ratio of active chloride to inactive alcohol hydrolysis product.

- Sampling: Dissolve ~10 mg of the sample in DMSO-d<sub>6</sub> (avoid CDCl<sub>3</sub> if acidic traces are present, as they may shift peaks).
- Key Diagnostic Peaks:
  - Target (Chloride): Look for the benzylic singlet around 4.8 – 4.9 ppm.
  - Impurity (Alcohol): Look for the benzylic doublet (coupling with OH) or singlet around 4.6 – 4.7 ppm.
- Calculation: Integrate the methylene peaks. If the alcohol integral constitutes >5% of the total methylene signal, purification or recrystallization is required.

## Strategic Synthesis (Contingency Workflow)

If commercial sources fail, the conversion of (5-nitropyridin-3-yl)methanol to the chloride is the most reliable in-house route. This method avoids the poor selectivity of radical halogenation of 3-methyl-5-nitropyridine.

## Reaction Pathway

### Step-by-Step Protocol

Safety Warning: This reaction generates

and

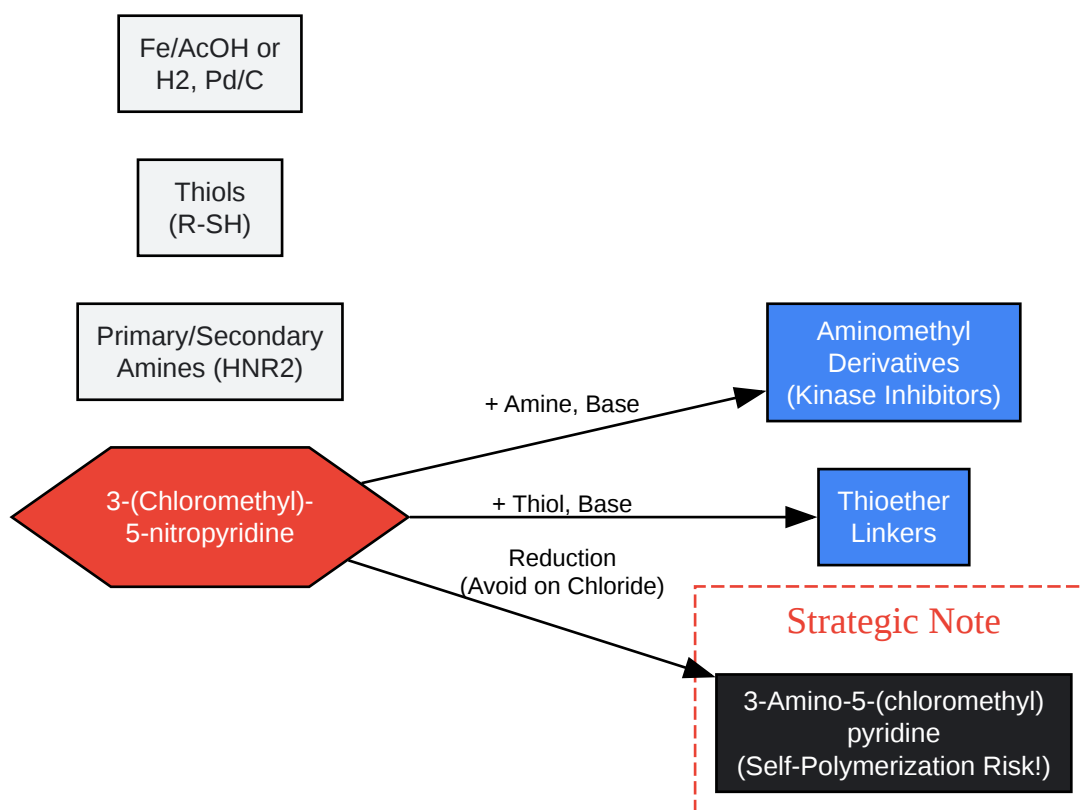
gas. Perform exclusively in a well-ventilated fume hood. The product is a potential lachrymator and skin sensitizer.

- Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Argon.
- Solvation: Charge the RBF with (5-nitropyridin-3-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) (0.2 M concentration). Cool to 0°C in an ice bath.
- Activation: Add Thionyl Chloride (

- ) (1.5 eq) dropwise over 15 minutes.
- Note: A catalytic amount of DMF (2-3 drops) can accelerate the reaction but complicates workup; avoid if possible.
  - Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The alcohol is more polar than the chloride.
  - Workup (Critical for Stability):
    - Concentrate the reaction mixture in vacuo to remove excess  
  
and DCM.
    - Do not perform an aqueous workup if the free base is required immediately, as the alkaline wash can trigger hydrolysis.
    - If the hydrochloride salt is acceptable, the crude residue is often pure enough.
    - If the free base is needed: Redissolve in DCM, wash rapidly with cold saturated  
  
, dry over  
  
, and concentrate immediately.
  - Storage: Use immediately or store as a solution in anhydrous DCM at -20°C.

## Applications & Divergent Synthesis

The versatility of **3-(chloromethyl)-5-nitropyridine** lies in its ability to introduce the nitropyridine core into various pharmacophores.



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Figure 2: Divergent synthesis pathways. Note the risk of reducing the nitro group while the alkyl chloride is present, which can lead to intermolecular polymerization.

## Experimental Insight: Reduction Sequence

Do not attempt to reduce the nitro group to an amine while the chloromethyl group is intact. The resulting amino-chloromethyl species is highly unstable and will self-polymerize.

- Correct Sequence: Displacement (

)

Nitro Reduction

Further Functionalization.

## References

- PubChem. (2023). 3-Chloro-5-nitropyridine Compound Summary. National Library of Medicine. [\[Link\]](#)
- Ashcroft, C. P., et al. (2013). Synthetic routes to 3-bromo-5-nitropyridine derivatives. Medicinal Chemistry Communications, 4(8). [\[Link\]](#)
- Klimenko, A. I., et al. (2015).<sup>[1]</sup> Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines. Russian Journal of Bioorganic Chemistry. [\[Link\]](#)

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## Sources

- 1. [\[Synthesis and Pharmacological Activity of N-Hetaryl-3\(5\)-Nitropyridines\]](#) - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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